
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide” is a complex organic compound that contains several functional groups. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and an acetamide group (derived from acetic acid). These groups are common in many pharmaceutical compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water . The starting materials would likely include a 3,4-dimethylphenyl compound, a thiazole derivative, and a tosylacetamide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring, for example, is a five-membered ring with one sulfur atom and one nitrogen atom . The tosyl group is a sulfonyl group attached to a methyl group, and the acetamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing thiazole rings are often colored due to the presence of the sulfur atom . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide belongs to a broader class of compounds that have been synthesized and characterized for various applications in scientific research. The synthesis involves specific reactions, such as carbodiimide condensation, which is a convenient and fast method for preparing novel derivatives related to the compound . These derivatives have been characterized using techniques like IR, 1H NMR, and elemental analyses, confirming their structural integrity and potential for further studies (Yu et al., 2014).
Anticancer Activities
The anticancer activities of derivatives of this compound have been a significant area of investigation. Specifically, certain synthesized derivatives have shown reasonable anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents. Notably, compounds have demonstrated high activity against melanoma-type cell lines, suggesting a promising direction for developing new anticancer treatments (Duran & Demirayak, 2012).
Corrosion Inhibition
Research has also explored the application of thiazole derivatives as corrosion inhibitors, which is relevant to the broader class of compounds including this compound. Thiazoles have been synthesized and tested for their efficiency in inhibiting corrosion on metal surfaces, showing that they can provide a high degree of protection, which is crucial for extending the lifespan of metal components in various industrial applications (Farahati et al., 2019).
Luminescence Sensing
Another exciting application area is the use of certain derivatives for luminescence sensing, particularly in detecting benzaldehyde-based derivatives. Novel lanthanide(III)-organic frameworks synthesized with dimethylphenyl imidazole dicarboxylate, a related compound, have shown selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for chemical detection and analysis (Shi et al., 2015).
Mécanisme D'action
Target of action
The compound contains a thiazole ring, which is a common structure in many bioactive molecules. Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might interact with various cellular targets.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of action
The cellular and molecular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with thiazole derivatives , the effects could be quite varied.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-8-17(9-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLAWYAMNXJGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
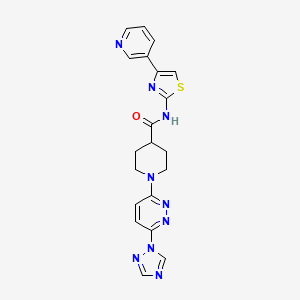
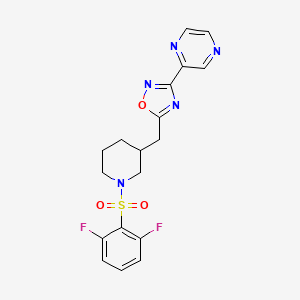
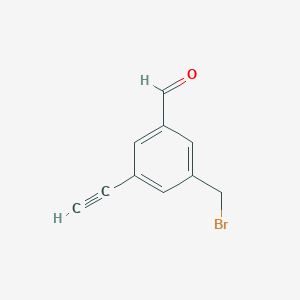
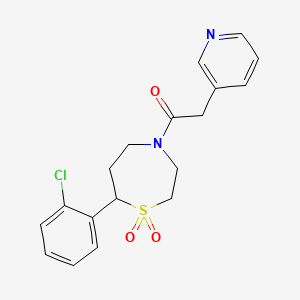

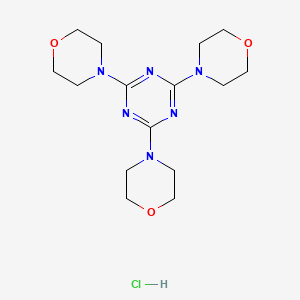
![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)
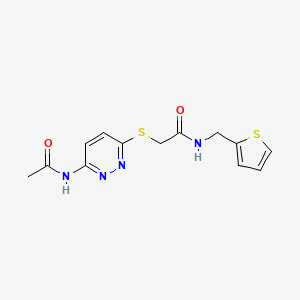
![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)
![1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2955954.png)
![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)
